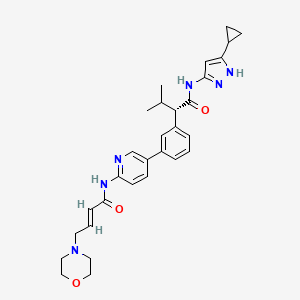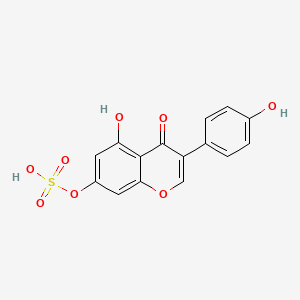
Parishin K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parishin K is a cardioprotective agent obtained from the roots of Gastrodia elata Blume, a traditional Chinese medicinal plant. It is a polyphenolic glucoside with a molecular formula of C33H42O19 and a molecular weight of 742.68 . This compound is primarily used in cardiovascular disease research due to its myocardial protection properties .
Métodos De Preparación
Parishin K can be extracted from the roots of Gastrodia elata Blume. The preparation process involves controlling the pH to ensure the quality of the compound
Análisis De Reacciones Químicas
Parishin K undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Parishin K has a wide range of scientific research applications:
Mecanismo De Acción
Parishin K exerts its cardioprotective effects by targeting specific molecular pathways involved in myocardial protection. It interacts with various molecular targets to reduce oxidative stress and inflammation in heart tissues . The exact molecular mechanisms are still under investigation, but it is known to modulate several signaling pathways related to cardiovascular health .
Comparación Con Compuestos Similares
Parishin K is part of a group of compounds known as parishins, which are polyphenolic glucosides. Similar compounds include:
Parishin A: An ester compound formed by the condensation of three gastrodin moieties with citric acid.
Parishin B: Similar to Parishin A but with one less gastrodin moiety.
Parishin C: Similar to Parishin B but with two less gastrodin moieties.
Parishin E: Another derivative with a unique structure compared to this compound.
This compound is unique due to its specific molecular structure and its potent cardioprotective properties, making it a valuable compound for cardiovascular research .
Propiedades
Fórmula molecular |
C33H42O19 |
|---|---|
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
2-O-methyl 1-O,3-O-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C33H42O19/c1-46-32(44)33(45,10-22(36)47-14-16-2-6-18(7-3-16)49-30-28(42)26(40)24(38)20(12-34)51-30)11-23(37)48-15-17-4-8-19(9-5-17)50-31-29(43)27(41)25(39)21(13-35)52-31/h2-9,20-21,24-31,34-35,38-43,45H,10-15H2,1H3/t20-,21-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1 |
Clave InChI |
CDVROTYLMGVUMY-DYDXLFEJSA-N |
SMILES isomérico |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)



![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)


![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)

![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)


